molecular formula C17H19BrN4O2S B11027139 4-bromo-N-[5-(2-phenylethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide

4-bromo-N-[5-(2-phenylethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide

Cat. No.: B11027139
M. Wt: 423.3 g/mol
InChI Key: BGCNFUKMNQIEKB-UHFFFAOYSA-N
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Description

This compound belongs to the sulfonamide class, characterized by a 1,4,5,6-tetrahydro-1,3,5-triazine core substituted with a 2-phenylethyl group and a 4-bromobenzenesulfonamide moiety. Its molecular formula is C₁₉H₂₀BrN₄O₂S, with an approximate molecular weight of 439.3 g/mol .

Sulfonamide-triazine hybrids are notable for their antimicrobial and anticancer activities, attributed to interactions with enzymes like carbonic anhydrases or kinases . The structural complexity of this compound makes it a scaffold for drug discovery, though its specific pharmacological profile requires further validation.

Properties

Molecular Formula

C17H19BrN4O2S

Molecular Weight

423.3 g/mol

IUPAC Name

4-bromo-N-[3-(2-phenylethyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]benzenesulfonamide

InChI

InChI=1S/C17H19BrN4O2S/c18-15-6-8-16(9-7-15)25(23,24)21-17-19-12-22(13-20-17)11-10-14-4-2-1-3-5-14/h1-9H,10-13H2,(H2,19,20,21)

InChI Key

BGCNFUKMNQIEKB-UHFFFAOYSA-N

Canonical SMILES

C1NC(=NCN1CCC2=CC=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-[5-(2-phenylethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide typically involves multiple steps. One common approach is to start with the bromination of benzenesulfonamide, followed by the introduction of the phenylethyl group and the formation of the tetrahydro-1,3,5-triazine ring. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and purity while minimizing waste and energy consumption. The use of advanced purification techniques, such as crystallization and chromatography, is also common in industrial settings to ensure the final product meets stringent quality standards.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-[5-(2-phenylethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine or chlorine. Reaction conditions may vary, but they often involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

4-bromo-N-[5-(2-phenylethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use as a therapeutic agent, particularly in the treatment of bacterial infections and certain types of cancer.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-bromo-N-[5-(2-phenylethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit the activity of certain enzymes or interfere with cellular processes, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations and Molecular Properties

The table below highlights key structural analogs and their properties:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features/Bioactivity References
Target Compound 4-Br, 5-(2-phenylethyl) C₁₉H₂₀BrN₄O₂S ~439.3 Hypothesized antimicrobial/anticancer
4-Methyl analog 4-CH₃, 5-(2-phenylethyl) C₁₉H₂₄N₄O₂S 396.5 Antimicrobial, anticancer
4-Bromo, 4-methoxybenzyl analog 4-Br, 5-(4-MeO-benzyl) C₁₇H₁₈BrN₄O₃S 439.3 Antimicrobial, anticancer
Furan-2-ylmethyl analog 5-(furan-2-ylmethyl) C₁₄H₁₅BrN₄O₃S 399.27 Potential antimicrobial
Pyridin-2-ylmethyl analog 5-(pyridin-2-ylmethyl) C₁₅H₁₆BrN₅O₂S 410.3 Enzyme inhibition potential
Key Observations:

Bromine vs. Methyl/Chloro Substituents :

  • Bromine’s electronegativity enhances nucleophilic substitution reactivity compared to methyl or chloro analogs .
  • The 4-bromo substituent may improve binding to hydrophobic enzyme pockets, as seen in sulfonamide antibiotics .

Heterocyclic substituents (e.g., pyridinylmethyl or furanylmethyl): Introduce hydrogen-bonding sites, affecting target specificity .

Methoxybenzyl vs. Phenylethyl :

  • Methoxy groups in analogs (e.g., 4-methoxybenzyl) improve solubility but reduce metabolic stability due to oxidative demethylation risks .

Biological Activity

4-bromo-N-[5-(2-phenylethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide is a complex organic compound notable for its unique structural features. The compound integrates a sulfonamide functional group and a tetrahydrotriazine moiety, which are significant in medicinal chemistry due to their potential biological activities. This article explores the biological activity of this compound through various studies and findings.

Structural Features

The compound's structure can be broken down into key components:

  • Sulfonamide Group : Known for its role in antibiotic development.
  • Tetrahydrotriazine Core : Contributes to the compound's interaction with biological targets.
  • Phenylethyl Side Chain : Enhances biological activity compared to simpler derivatives.

Biological Activities

Research indicates that compounds containing sulfonamide groups exhibit diverse biological activities. The following table summarizes some relevant findings regarding the biological activity of related compounds:

Compound NameStructural FeaturesBiological Activity
4-Bromo-N-[3-(1H-tetrazol-5-yl)phenyl]benzenesulfonamideBromine and sulfonamide groupsAntimicrobial
N-[2-(naphthalen-1-yl)ethyl]-5-phenyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-aminesTetrahydrotriazine structureAntiviral
SulfanilamideBasic sulfonamide structureAntibiotic

Antimicrobial Activity

A study evaluated the antimicrobial properties of sulfonamide derivatives against both Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited significant antimicrobial activity. The methodology involved using a turbidimetric method to assess the effectiveness against various bacterial strains.

Anticancer Activity

The anticancer potential of 4-bromo-N-[5-(2-phenylethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide was investigated through in vitro assays. Specifically, the compound was tested against the MCF7 breast cancer cell line using the Sulforhodamine B (SRB) assay. Preliminary results suggested promising activity against cancer cells.

Mechanistic Studies

Molecular docking studies have been employed to understand how this compound interacts with specific biological targets. These studies utilized software such as Schrodinger to simulate binding interactions with various receptors. The docking results indicated that the structural features of the compound significantly influence its binding affinity and specificity.

Case Studies

Several case studies have highlighted the cardiovascular effects of related sulfonamides. For instance:

  • Perfusion Pressure Studies : An isolated rat heart model was used to evaluate how benzenesulfonamide derivatives affect perfusion pressure and coronary resistance. Results showed that certain derivatives could decrease perfusion pressure significantly.
  • Calcium Channel Interaction : The interaction of 4-(2-aminoethyl)-benzenesulfonamide with calcium channels was theoretically analyzed using protein docking simulations. Findings suggested potential applications in managing cardiovascular conditions.

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